1-(2-fluorophenyl)thiourea
Overview
Description
1-(2-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and a thiourea group
Biochemical Analysis
Biochemical Properties
(2-Fluorophenyl)thiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, (2-Fluorophenyl)thiourea has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . Additionally, it can form coordination complexes with metal ions, further modulating biochemical reactions .
Cellular Effects
The effects of (2-Fluorophenyl)thiourea on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Fluorophenyl)thiourea can modulate the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function . Moreover, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux .
Molecular Mechanism
At the molecular level, (2-Fluorophenyl)thiourea exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, (2-Fluorophenyl)thiourea can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of (2-Fluorophenyl)thiourea change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that (2-Fluorophenyl)thiourea remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to (2-Fluorophenyl)thiourea has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)thiourea vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, (2-Fluorophenyl)thiourea can cause toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(2-Fluorophenyl)thiourea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, (2-Fluorophenyl)thiourea has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, thereby altering energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)thiourea within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, (2-Fluorophenyl)thiourea can be transported into cells via specific membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
(2-Fluorophenyl)thiourea’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)thiourea can accumulate in the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with thiocyanate compounds under acidic conditions. One common method is the reaction of 2-fluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of substituted phenylthiourea derivatives.
Scientific Research Applications
1-(2-fluorophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Medicine: Research has shown potential anticancer and anti-inflammatory effects, making it a candidate for drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer industries.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell growth, leading to its therapeutic effects.
Comparison with Similar Compounds
Thiourea: The parent compound with a similar structure but without the fluorine atom.
Phenylthiourea: Similar structure but without the fluorine substitution.
Fluorophenylurea: Similar structure but with a urea group instead of thiourea.
Uniqueness: 1-(2-fluorophenyl)thiourea is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
(2-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZQQOFMQRNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215855 | |
Record name | Thiourea, (2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-32-6 | |
Record name | N-(2-Fluorophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, (2-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, (2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical structural features observed in (2-fluorophenyl)thiourea derivatives?
A1: (2-Fluorophenyl)thiourea derivatives typically exhibit a trans-cis configuration across the C-N bonds of the thiourea group. This configuration is stabilized by intramolecular N−H⋯O hydrogen bonds. [] The crystal structures often feature intermolecular hydrogen bonds (N—H⋯O, C—H⋯S, and N—H⋯S) that contribute to the formation of infinite chains or dimers. [, ]
Q2: Can you provide an example of a synthesis route for a (2-fluorophenyl)thiourea derivative and its confirmed structure?
A2: 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be synthesized via a base-catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in N,N-dimethylformamide (DMF). [, ] The structure of this derivative was confirmed through single-crystal X-ray diffraction analysis, revealing its crystallization in the orthorhombic space group Pna21. [, ]
Q3: Have any (2-fluorophenyl)thiourea derivatives demonstrated biological activity?
A3: Yes, research suggests potential antitumor activity for some derivatives. For instance, 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, synthesized using 1-(2-fluorophenyl)thiourea as a precursor, exhibited promising antitumor activity against the Hela cell line in preliminary tests. []
Q4: What is the role of hydrogen bonding in the crystal structures of (2-fluorophenyl)thiourea derivatives?
A4: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Intramolecular N−H⋯O hydrogen bonds stabilize the trans-cis configuration of the thiourea group. [] Furthermore, intermolecular hydrogen bonds involving N—H⋯O, C—H⋯S, and N—H⋯S interactions contribute to the formation of supramolecular architectures such as chains or dimers. [, ] These interactions influence the physical properties and potential applications of these compounds.
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